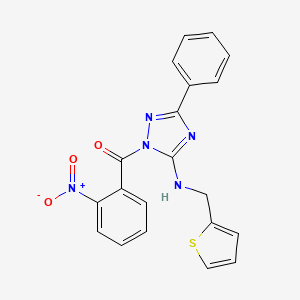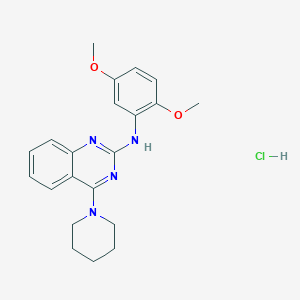
1-(2-nitrobenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
Descripción general
Descripción
1-(2-nitrobenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine, also known as NBPT, is a chemical compound that has gained significant attention in the field of agriculture. NBPT is a potent urease inhibitor that is used to improve nitrogen use efficiency in crops. The compound inhibits the activity of the enzyme urease, which is responsible for the hydrolysis of urea into ammonia, resulting in the loss of nitrogen through volatilization. The use of NBPT has been shown to significantly reduce nitrogen loss and increase crop yield, making it an important tool for sustainable agriculture.
Mecanismo De Acción
1-(2-nitrobenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine works by inhibiting the activity of the enzyme urease, which is responsible for the hydrolysis of urea into ammonia. The compound binds to the active site of the enzyme, preventing it from catalyzing the reaction. This results in a reduction in the amount of ammonia produced, which in turn reduces nitrogen loss through volatilization.
Biochemical and physiological effects:
1-(2-nitrobenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been shown to have no significant toxicity or adverse effects on humans or animals when used at recommended doses. The compound is rapidly metabolized and excreted from the body, with no accumulation in tissues. 1-(2-nitrobenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has also been shown to have no impact on soil microorganisms or other non-target organisms, making it an environmentally friendly option for nitrogen management in agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(2-nitrobenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine in lab experiments has several advantages, including its high potency as a urease inhibitor, its low toxicity, and its ability to improve nitrogen use efficiency in crops. However, there are also limitations to its use, such as the complexity of the synthesis process and the need for careful control of reaction conditions to ensure the purity and yield of the final product.
Direcciones Futuras
There are several potential future directions for the use of 1-(2-nitrobenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine in agriculture and other applications. One area of research is the development of new formulations and delivery methods to improve the efficiency and effectiveness of 1-(2-nitrobenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine in the field. Another area of research is the investigation of the compound's potential use in the treatment of urea-related disorders in humans and animals. Additionally, there is a need for further research into the environmental impact of 1-(2-nitrobenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine and its long-term effects on soil health and crop productivity.
Aplicaciones Científicas De Investigación
1-(2-nitrobenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its use in agriculture as a urease inhibitor. The compound has been shown to significantly reduce nitrogen loss and increase crop yield in a variety of crops, including corn, wheat, and rice. 1-(2-nitrobenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is also being investigated for its potential use in other applications, such as in the treatment of urea-related disorders in humans and animals.
Propiedades
IUPAC Name |
(2-nitrophenyl)-[3-phenyl-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c26-19(16-10-4-5-11-17(16)25(27)28)24-20(21-13-15-9-6-12-29-15)22-18(23-24)14-7-2-1-3-8-14/h1-12H,13H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAUYQJBOHSGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CS3)C(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitrophenyl)-[3-phenyl-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide](/img/structure/B4190104.png)
![6-chloro-4-[3-(3-thietanyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B4190108.png)

![2-{[(benzylsulfonyl)acetyl]amino}-N-isopropylbenzamide](/img/structure/B4190138.png)
![5-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B4190144.png)
![N-(3-bromophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4190150.png)

![N-(4-methylbenzyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4190173.png)
![N-(diphenylmethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4190179.png)
![N-isopropyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4190189.png)
![ethyl {2-[(3-ethoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4190198.png)
![N-(1-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-4-ethylbenzamide](/img/structure/B4190203.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3-chloro-4-fluorophenyl)methanesulfonamide](/img/structure/B4190213.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-chlorobenzenesulfonamide](/img/structure/B4190225.png)